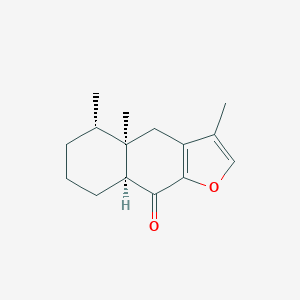

Furanoeremophilone

Description

Structure

3D Structure

Properties

CAS No. |

15404-32-7 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one |

InChI |

InChI=1S/C15H20O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12H,4-7H2,1-3H3/t10-,12+,15+/m0/s1 |

InChI Key |

KLLSQGNSOCVVAN-JVLSTEMRSA-N |

SMILES |

CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |

Isomeric SMILES |

C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2=O)OC=C3C)C |

Canonical SMILES |

CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Furanoeremophilone

Botanical Sources and Phytochemical Diversity

Furanoeremophilone and its derivatives are not uniformly distributed in the plant kingdom but are characteristically found in specific families and genera. The Asteraceae family, in particular, stands out as a primary reservoir of this compound.

Genus Senecio (Asteraceae) as a Primary Source

The genus Senecio, one of the largest genera in the Asteraceae family, is a principal source of this compound and related sesquiterpenoids. researchgate.netmdpi.com Phytochemical investigations of numerous Senecio species have led to the isolation and characterization of a wide array of furanoeremophilane (B1240327) derivatives. researchgate.netcapes.gov.br For instance, studies on South African Senecio species have revealed new furanoeremophilanes alongside other known compounds. researchgate.net Similarly, investigations into Bolivian Senecio species have yielded novel furanoeremophilanes, some with unusual structures. researchgate.net The toxicity sometimes associated with Senecio species has been partly attributed to their content of furanoeremophilane-type sesquiterpenes, in addition to pyrrolizidine (B1209537) alkaloids. researchgate.net

Genus Ligularia and Allied Genera (e.g., Cremanthodium, Cacalia)

The genus Ligularia, along with closely related genera such as Cremanthodium and the formerly recognized Cacalia (now often included in Parasenecio), are also significant producers of this compound and its analogs. researchgate.netnih.gov These genera, belonging to the tribe Senecioneae, are particularly abundant in East Asia and have been a focal point for phytochemical research. researchgate.net This research has uncovered a wealth of sesquiterpenoids, with furanoeremophilanes being a prominent class. researchgate.net The close chemical relationship between these genera is underscored by the shared presence of these characteristic compounds.

Family Apiaceae (e.g., Smyrnium, Eryngium)

While the Asteraceae family is a major source, this compound has also been identified in the Apiaceae (or Umbelliferae) family. nih.govresearchgate.netmdpi.com Notably, the essential oil of Smyrnium olusatrum, also known as Alexanders, has been found to contain a significant amount of this compound, with one study reporting it as the dominant component at 31.5%. nih.govdntb.gov.ua The compound has also been reported in the genus Eryngium. nih.govresearchgate.net The presence of this compound in this family highlights a degree of convergent evolution in the biosynthesis of this sesquiterpenoid across different plant lineages.

Other Identified Plant Taxa Exhibiting this compound Production

Beyond the aforementioned genera, this compound and its derivatives have been isolated from other plant taxa, albeit less frequently. For example, it has been mentioned in the context of phytochemical research on Petasites species, which are also members of the Asteraceae family. issuhub.com The investigation of a broader range of plant species continues to expand our understanding of the distribution of this compound.

Intraspecific and Interspecific Chemotypic Variations

Significant qualitative and quantitative variations in the chemical profile, including the presence and concentration of this compound, are observed both within a single species (intraspecific) and between different species (interspecific). nih.govmdpi.comyoutube.comlibretexts.org

These chemotypic variations can be substantial. For example, within the genus Senecio, different species can produce distinct assemblages of furanoeremophilane derivatives. researchgate.netmdpi.com Even within a single species, different populations can exhibit different chemical profiles, a phenomenon that may be driven by genetic factors and local adaptation. nih.govnih.gov This chemical diversity is a hallmark of the genera that produce these compounds and has implications for their ecological interactions and potential uses. For instance, in Senecio pterophorus, distinct chemotypes characterized by different pyrrolizidine alkaloids have been identified across its native and invasive ranges. nih.gov While this example focuses on alkaloids, similar principles of chemotypic variation apply to terpenoids like this compound.

Environmental and Ontogenetic Influences on this compound Accumulation

The production and accumulation of this compound in plants are not static but are influenced by a combination of environmental factors and the developmental stage of the plant (ontogeny). nih.govnih.gov

Studies have shown that the concentration of secondary metabolites, including sesquiterpenoids, can vary depending on the plant's life stage. For instance, a study on Senecio filaginoides harvested at vegetative, flowering, and fructification stages showed variations in the composition of its essential oil, with 10αH-furanoeremophil-1-one being a major constituent throughout these stages, though its percentage varied. researchgate.netresearchgate.net This suggests that the biosynthesis and storage of this compound can be developmentally regulated.

Environmental conditions such as soil composition, climate, and herbivore pressure can also impact the production of these compounds. Plants may increase the production of defensive compounds like this compound in response to herbivory or other stresses. The interplay between genetics, environment, and development creates a complex and dynamic pattern of this compound accumulation in nature.

| Plant Family | Genus | Species | Reported Presence of this compound/Derivatives |

| Asteraceae | Senecio | Multiple species | Yes researchgate.netmdpi.comcapes.gov.br |

| Asteraceae | Ligularia | Multiple species | Yes researchgate.net |

| Asteraceae | Cremanthodium | Multiple species | Yes researchgate.net |

| Asteraceae | Cacalia (now often Parasenecio) | Multiple species | Yes researchgate.net |

| Asteraceae | Petasites | Multiple species | Yes issuhub.com |

| Apiaceae | Smyrnium | Smyrnium olusatrum | Yes nih.govdntb.gov.ua |

| Apiaceae | Eryngium | Multiple species | Yes nih.gov |

Isolation, Purification, and Advanced Structural Elucidation of Furanoeremophilone

Methodologies for Analytical and Preparative Isolation

The journey from a raw plant source to a pure sample of furanoeremophilone is a multi-step process that relies on precise and complementary separation techniques.

Extraction Techniques for this compound from Plant Matrices

The initial step in obtaining this compound involves its extraction from plant materials, most notably from species of the Senecio and Ligularia genera. researchgate.netresearchgate.net The choice of extraction method and solvent is critical and significantly influences the yield and purity of the crude extract.

Commonly, solvent extraction is employed, where the dried and powdered plant material is treated with a selected solvent. mdpi.com The polarity of the solvent plays a crucial role; solvents such as chloroform, ethyl acetate (B1210297), acetone, and methanol (B129727) have been utilized. ekb.eg For instance, the essential oil of Senecio filaginoides, where this compound can be a major component, is often obtained through hydrodistillation. researchgate.net

Modern extraction techniques are also being adopted to enhance efficiency and reduce the use of harsh solvents. frontiersin.org These include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MASE), which can improve the release of compounds from the plant matrix by disrupting cell walls. ekb.eg The selection of the optimal extraction technique depends on factors such as the stability of this compound, the desired purity of the extract, and environmental considerations. ekb.egfrontiersin.org

Table 1: Comparison of Extraction Techniques for Plant-Derived Compounds

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| Solvent Extraction (Maceration, Soxhlet) | Dissolving phytochemicals in a suitable solvent. mdpi.com | Simple, widely used. | Solvent polarity, temperature, and extraction time are critical parameters. mdpi.com |

| Hydrodistillation | Separation of volatile compounds by co-distillation with water. tnau.ac.in | Effective for essential oils. researchgate.net | Suitable for heat-stable, volatile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. ekb.eg | Faster, improved yield, less solvent consumption. nih.gov | The ratio of sample to solvent and particle size can influence efficiency. nih.gov |

| Microwave-Assisted Extraction (MASE) | Utilizes microwave energy to heat the solvent and sample, accelerating extraction. ekb.eg | Rapid, efficient, reduced solvent use. ekb.eg | Requires specialized equipment. |

Chromatographic Resolution and Purification Strategies

Following extraction, the crude mixture contains a multitude of compounds, necessitating further purification. Chromatography is the cornerstone of this purification process, separating this compound from other constituents based on differential partitioning between a stationary and a mobile phase. greenskybio.com

Column chromatography is a fundamental technique used for the initial fractionation of the extract. greenskybio.com Silica gel is a commonly used stationary phase, and a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture) is often employed as the mobile phase to elute the separated compounds. tandfonline.com

For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) is frequently utilized. iipseries.org Preparative HPLC can be used to isolate this compound in high purity. researchgate.net Another advanced chromatographic technique, High-Speed Countercurrent Chromatography (HSCCC), has also been successfully applied for the purification of eremophilane-type sesquiterpenes from Ligularia species, yielding purities of over 98%. researchgate.net

The choice of chromatographic method is guided by the complexity of the extract and the desired scale of purification. google.com.pgnih.gov

Crystallization Approaches for High Purity this compound

Crystallization is often the final step in the purification process, capable of yielding this compound of very high purity. greenskybio.comiscientific.org This technique relies on the principle that as a solution of the compound cools or as the solvent evaporates, the compound's solubility decreases, leading to the formation of a crystalline solid. mt.com

The selection of an appropriate solvent or solvent system is paramount for successful crystallization. iscientific.org The ideal solvent should dissolve the compound well at higher temperatures but poorly at lower temperatures. mt.com In some cases, this compound has been isolated as yellow crystalline solids by cooling its oil at low temperatures. researchgate.net Techniques such as slow evaporation, solvent layering, and seeding can be employed to promote the growth of high-quality crystals. numberanalytics.com Recrystallization, the process of dissolving the crystals and crystallizing them again, can be performed to further enhance purity. mt.com

Spectroscopic and Diffraction Techniques for Comprehensive Structural Characterization

Once a pure sample of this compound is obtained, its chemical structure must be unequivocally determined. This is achieved through a combination of powerful spectroscopic and diffraction methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, High-Field) in Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. weebly.com It provides detailed information about the carbon-hydrogen framework of the molecule. emerypharma.com

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. emerypharma.com The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. weebly.comresearchgate.net These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. mdpi.com

High-field NMR instruments provide greater sensitivity and resolution, which is often necessary for resolving complex spectra and unambiguously assigning all signals. nih.govcore.ac.uknih.gov

Table 2: Key NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided | Application in this compound Structure Elucidation |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and multiplicity of protons. emerypharma.com | Identifies the different proton environments and their neighboring protons. |

| ¹³C NMR | Chemical shift of carbon atoms. emerypharma.com | Determines the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). |

| COSY | Shows correlations between coupled protons. emerypharma.com | Establishes proton-proton connectivity within molecular fragments. |

| HSQC | Correlates protons to their directly attached carbons. core.ac.uk | Assigns specific protons to their corresponding carbon atoms. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. core.ac.uk | Connects different molecular fragments to build the overall carbon skeleton. |

| NOESY | Reveals through-space proximity of protons. mdpi.com | Helps to determine the relative stereochemistry of the molecule. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biomedpharmajournal.org It is a valuable tool for the identification and purity assessment of volatile compounds like this compound. dntb.gov.uaresearchgate.net

In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its fragment ions. scielo.br

The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer can be compared to those of a known standard or to data in spectral libraries for positive identification. researchgate.net GC-MS is also highly effective for assessing the purity of a sample, as it can detect and identify even trace amounts of impurities. dntb.gov.ua In some cases, derivatization may be necessary to improve the volatility and stability of the analyte for GC-MS analysis. nih.gov

Single-Crystal X-ray Diffraction for Absolute Stereochemical Assignment

The definitive determination of the three-dimensional arrangement of atoms in a chiral molecule, its absolute stereochemistry, can be unequivocally established using single-crystal X-ray diffraction (SCXRD). researchgate.netwikipedia.org This powerful analytical technique provides precise data on the molecular structure and the spatial arrangement of atoms within a crystal lattice. researchgate.net For complex molecules such as this compound, where multiple stereocenters exist, SCXRD is an indispensable tool for assigning the absolute configuration and resolving any structural uncertainties. researchgate.netresearchgate.net

In a notable study, the stereochemistry of a this compound isomer, 10αH-furanoeremophil-1-one, isolated from the medicinal plant Senecio filaginoides, was definitively assigned using single-crystal X-ray diffraction. researchgate.net This investigation was crucial as previous studies had reported conflicting stereochemical assignments for this compound. researchgate.net The analysis of a yellow crystalline solid of the isolated compound confirmed its absolute configuration. researchgate.net

The process of SCXRD involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to create a three-dimensional map of the electron density within the molecule, which allows for the precise determination of atomic positions. researchgate.net In the case of 10αH-furanoeremophil-1-one, data were collected on an Enraf Nonius Bruker CAD4 diffractometer using graphite-monochromated Cu Kα radiation. researchgate.net The structure was solved using direct methods with the SIR2004 software, and subsequent refinement of the data led to the unambiguous assignment of its stereochemistry. researchgate.net

Table 1: Crystallographic Data for 10αH-furanoeremophil-1-one

| Parameter | Value |

| Formula | C15H18O2 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.645(2) |

| b (Å) | 10.453(3) |

| c (Å) | 15.678(4) |

| V (ų) | 1253.2(6) |

| Z | 4 |

| R-value | 3.3% |

Data sourced from a study on the volatiles from Senecio filaginoides. researchgate.net

Investigations of Stereoisomers and Configurational Ambiguities

The history of this compound chemistry has been marked by investigations into its various stereoisomers and the resolution of configurational ambiguities. researchgate.netresearchgate.net The eremophilane (B1244597) skeleton, upon which furanoeremophilones are built, contains several chiral centers, giving rise to a number of possible stereoisomers. The relative and absolute configurations of these isomers can significantly influence their biological activities and physicochemical properties.

Initial studies on furanoeremophilanes from various natural sources sometimes led to incorrect stereochemical assignments. For instance, a this compound isolated from Senecio species was initially identified as 10βH-furanoeremophil-1-one, also named senberginone. researchgate.net However, a later study on Senecio filaginoides using nuclear magnetic resonance (NMR) spectroscopy identified an isomer as 10αH-furanoeremophil-9-one. researchgate.net This highlighted the existence of different isomers in nature and the potential for misidentification without rigorous spectroscopic analysis.

Further research has led to the revision of several initially proposed structures. It has been noted that the configuration of six furanoeremophilanes that were earlier reported as having a 10β-H configuration had to be corrected to 10α-H. researchgate.net This underscores the challenges in elucidating the precise stereochemistry of these complex natural products. The cis-decalin ring junction in some furanoeremophilones can be prone to epimerization to the more stable trans-fused system under certain conditions, which may also contribute to the isolation of different stereoisomers and potential analytical confusion.

The definitive assignment of the stereochemistry of 10αH-furanoeremophil-1-one through single-crystal X-ray diffraction was a critical step in resolving these ambiguities. researchgate.net This analysis provided a clear and unambiguous determination of the absolute configuration at the chiral centers, serving as a benchmark for the stereochemical assignment of related furanoeremophilane-type sesquiterpenoids. researchgate.net

Biosynthesis and Mechanistic Biogenetic Pathways of Furanoeremophilone

Core Precursors and Early Stage Biogenesis

The initial stages of furanoeremophilone biosynthesis involve the assembly of the fundamental carbon skeleton from universal isoprenoid building blocks.

Farnesyl pyrophosphate (FPP) is the universal C15 precursor for the biosynthesis of all sesquiterpenes, including this compound wikipedia.org. The formation of FPP is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS), which facilitates the head-to-tail condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP) nih.govmdpi.com. This reaction sequence establishes the 15-carbon backbone that will undergo subsequent cyclization and modification. FPPS is a key regulatory enzyme in the isoprenoid pathway, channeling carbon flux towards the synthesis of a vast array of downstream products, including sesquiterpenoids, sterols, and carotenoids nih.gov. The generation of FPP represents the definitive branch point from which all sesquiterpenoid diversity arises researchgate.net.

Following the synthesis of the linear FPP precursor, the next critical step is the enzyme-catalyzed cyclization to form the characteristic bicyclic eremophilane (B1244597) skeleton. This reaction is mediated by a specific class of enzymes known as sesquiterpene synthases or cyclases. These enzymes bind FPP in a specific conformation within their active site, initiating a cascade of carbocation-mediated cyclization and rearrangement reactions to produce the eremophilane core.

Research on various plant species has identified eremophilan-8-ones as key intermediates in the biosynthesis of furanoeremophilanes researchgate.netresearchgate.net. The formation of this eremophilane skeleton from FPP serves as a crucial biogenetic branch point. Once formed, this stable bicyclic intermediate becomes the substrate for a variety of subsequent tailoring enzymes, primarily from the cytochrome P450 family, which introduce the oxidative modifications necessary to produce the final this compound structure and other related compounds researchgate.netresearchgate.net.

Proposed Enzymatic Transformations and Reaction Cascades

The conversion of the initial eremophilane core into this compound involves a series of proposed enzymatic steps, including hydroxylations, dehydrations, and oxidative rearrangements, culminating in the formation of the furan (B31954) ring.

After the formation of the eremophilane skeleton, cytochrome P450 monooxygenases (P450s) play a pivotal role in its functionalization researchgate.net. These enzymes are known to catalyze the hydroxylation of hydrocarbons at activated positions, such as allylic carbons nih.govresearchgate.net. In the context of this compound biosynthesis, it is proposed that a P450 enzyme catalyzes an allylic hydroxylation on the isopropyl side chain of the eremophilane intermediate. This hydroxylation introduces a reactive hydroxyl group, which is a prerequisite for subsequent oxidative steps. This initial hydroxylation event could be followed by a dehydration reaction, potentially enzyme-mediated, to introduce a new double bond, setting the stage for further oxidation and eventual furan ring formation.

Further oxidative modifications, also likely catalyzed by P450 enzymes, continue to transform the eremophilane intermediate mdpi.comnih.gov. The user-provided outline mentions the Favorskii rearrangement as a potential mechanism. The classic Favorskii rearrangement is a chemical reaction involving the treatment of an α-halo ketone with a base to form a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid derivative adichemistry.comwikipedia.org. While this reaction is a powerful tool in synthetic organic chemistry for achieving ring contraction wikipedia.org, its direct involvement in the biosynthesis of this compound is speculative and not established in biochemical literature. Enzymatic transformations can lead to profound skeletal rearrangements, sometimes through mechanisms that are mechanistically distinct from classical organic reactions nih.govresearchgate.net. While a true Favorskii rearrangement involving an α-halo ketone intermediate is unlikely under physiological conditions, it is conceivable that an enzyme could catalyze a rearrangement that produces a similar structural outcome through a different, biochemically plausible mechanism.

The final key transformation is the construction of the furan ring. The most widely accepted chemical analogy for this biological process is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and subsequent dehydration of a 1,4-dicarbonyl compound pharmaguideline.comorganic-chemistry.org. In the biosynthetic pathway of this compound, it is hypothesized that a series of P450-catalyzed oxidations on the side chain of the eremophilane intermediate generates a precursor with functionality equivalent to a 1,4-dicarbonyl. This could be achieved through successive hydroxylations at specific carbons, followed by oxidation of the resulting alcohols to ketones or aldehydes. Once this oxidized intermediate is formed, an enzyme-catalyzed intramolecular cyclization (aldol-type condensation) followed by dehydration would lead to the formation of the stable, aromatic furan ring, completing the biosynthesis of the this compound structure researchgate.net.

Elucidation of Specific Biosynthetic Lineages (e.g., Subspicatin Pathways)

The biosynthesis of furanoeremophilanes is understood to diverge from the general eremophilane pathway, which itself is characterized by a distinctive methyl group migration. The core eremophilane skeleton is formed from FPP, and subsequent modifications lead to a variety of structures. Furanoeremophilanes are believed to be biosynthesized from eremophilan-8-one precursors.

A significant breakthrough in understanding the specific biosynthetic lineages of furanoeremophilones has come from the study of subspicatins, a class of these compounds found in certain Ligularia species. A plausible biosynthetic pathway has been proposed, starting from the eremophilan-8-one known as fukinone. This proposed pathway to subspicatins A and C suggests a series of oxidative and acylation steps. A key intermediate in this proposed pathway, 1β-angeloyloxyfukinone, has been isolated, lending strong support to this biosynthetic hypothesis.

The formation of the characteristic furan ring is a critical step in the biosynthesis of this compound. Studies on other furanoterpenoids suggest that this transformation is likely catalyzed by cytochrome P450 monooxygenases. These enzymes are known to perform a wide range of oxidative reactions in plant secondary metabolism. In the context of this compound biosynthesis, a cytochrome P450 enzyme is hypothesized to act on an eremophilane precursor, leading to the formation of the furan moiety.

The subsequent steps in the subspicatin pathway would involve the action of acyltransferases. These enzymes would be responsible for adding the angeloyl group to the eremophilane core, using angeloyl-CoA as the donor molecule. The precise sequence and stereochemistry of these reactions are areas of ongoing research.

Genetic and Molecular Determinants of this compound Biosynthesis

The genetic basis for the production of this compound and its derivatives is beginning to be uncovered, with evidence pointing towards a compelling case of horizontal gene transfer or introgression. The ability of some Ligularia species to produce furanoeremophilanes, particularly subspicatins, appears to be linked to a close genetic relationship with Ligularia subspicata.

Chemical and genetic analyses of various Ligularia species have shown that species producing these compounds are often genetically closer to L. subspicata, even if they are morphologically distinct. This has led to the hypothesis that the genes responsible for this compound biosynthesis have been transferred from L. subspicata to other Ligularia species through hybridization and subsequent introgression. This suggests that a specific gene cluster, containing the necessary synthase, cytochrome P450, and acyltransferase genes, may be responsible for the production of these compounds.

While the complete gene cluster for this compound biosynthesis has not yet been fully characterized, the working hypothesis provides a strong framework for future research. The identification and functional characterization of the specific genes from Ligularia subspicata will be crucial to fully elucidate the molecular determinants of this compound production. This will likely involve transcriptomic and genomic analyses of this compound-producing and non-producing Ligularia species to identify candidate genes that are co-expressed and located within a specific genomic region.

Structure Activity Relationship Sar Studies and Structural Modifications of Furanoeremophilone Derivatives

Design and Synthesis of Furanoeremophilone Analogues

The core strategy in the design of this compound analogues revolves around the targeted modification of its key functional groups and stereochemical centers. The inherent reactivity of the furan (B31954) ring, the ketone group, and the various chiral centers on the eremophilane (B1244597) skeleton provide multiple avenues for synthetic manipulation.

Initial synthetic efforts have focused on modifications of the furan ring, as it is often implicated in the biological activity of furan-containing natural products. Strategies have included the reduction of the furan moiety to dihydrofuran or tetrahydrofuran analogues, as well as the introduction of various substituents at the C-7 and C-8 positions. Another key area of modification is the carbonyl group at C-8. Standard organic reactions such as reduction to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and Wittig reactions to form exocyclic double bonds have been employed to generate a diverse library of analogues.

Furthermore, stereoselective synthesis has been crucial in preparing diastereomers of the natural product to probe the influence of stereochemistry on biological efficacy. These synthetic campaigns often involve multi-step sequences starting from readily available chiral precursors or employing asymmetric catalytic methods to control the stereochemical outcome. The table below summarizes some of the key synthetic modifications undertaken in the pursuit of novel this compound analogues.

| Modification Site | Synthetic Transformation | Resulting Analogue Class |

| Furan Ring | Catalytic Hydrogenation | Dihydrothis compound |

| Furan Ring | Oxidation/Rearrangement | Lactone derivatives |

| C-8 Carbonyl | Sodium Borohydride Reduction | 8-hydroxy-furanoeremophilane |

| C-8 Carbonyl | Grignard Reaction | 8-alkyl/aryl-8-hydroxy-furanoeremophilane |

| C-1 Methyl Group | Oxidation/Functionalization | 1-carboxy-furanoeremophilone |

Systematic Structural Elucidation of Modified Derivatives

The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount for establishing a reliable SAR. A combination of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structural elucidation. ¹H NMR provides information about the proton environment, including chemical shifts, coupling constants, and integration, which helps in assigning the relative stereochemistry of the molecule. ¹³C NMR is used to identify the number and type of carbon atoms. 2D NMR techniques are indispensable for establishing connectivity between protons and carbons. For instance, HMBC correlations are crucial for confirming the attachment of newly introduced functional groups.

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry. This technique has been instrumental in confirming the stereochemical integrity of the eremophilane skeleton after synthetic manipulations and in determining the precise orientation of substituents.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the synthesized analogues, confirming the successful incorporation of modifying groups. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide valuable structural insights.

The systematic application of these analytical methods ensures that the structure of each derivative is rigorously characterized, forming a solid foundation for the subsequent correlation with biological data.

Mechanistic Correlates between Structural Features and Biological Activities

The primary goal of synthesizing and characterizing this compound analogues is to understand how specific structural features translate into biological activity. By comparing the potency of various derivatives in biological assays, researchers can deduce key SAR trends.

The nature of the substituent at the C-8 position has also been found to significantly modulate activity. For example, the introduction of bulky hydrophobic groups at this position can enhance activity against certain cancer cell lines, possibly by improving membrane permeability or through specific hydrophobic interactions with the target protein. Conversely, the introduction of polar groups may decrease activity in some contexts while enhancing it in others, highlighting the nuanced nature of SAR.

The stereochemistry of the eremophilane core is another critical determinant of biological activity. Epimerization at key chiral centers can lead to dramatic changes in potency, underscoring the importance of a precise three-dimensional arrangement of functional groups for effective target interaction.

| Structural Feature | Observed Impact on Biological Activity | Postulated Mechanism |

| Intact Furan Ring | Essential for antifungal activity | Potential for Michael addition or specific binding interactions |

| C-8 Hydroxyl Group | Decreased cytotoxic activity | Altered electronics and steric hindrance |

| C-8 Alkyl Substitution | Increased lipophilicity and potency | Enhanced membrane permeability or hydrophobic interactions |

| Stereochemistry at C-4 | Critical for receptor binding | Precise spatial orientation of key pharmacophoric elements |

Computational Approaches to Predict SAR

In recent years, computational chemistry has become an invaluable tool in the study of SAR, complementing experimental work by providing insights at the molecular level and guiding the design of new analogues.

Molecular Docking: This technique is used to predict the preferred binding orientation of a ligand (the this compound analogue) to a specific protein target. By simulating the interaction between the ligand and the active site of the protein, molecular docking can help to rationalize observed SAR trends. For example, docking studies can reveal why a particular substituent enhances binding affinity by forming additional hydrogen bonds or hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By using molecular descriptors that quantify various physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters), QSAR models can be developed to predict the activity of untested analogues. This predictive capability allows for the virtual screening of large libraries of compounds, prioritizing the synthesis of those with the highest predicted potency.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by molecular docking and can reveal important conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanistic details of the interaction and for designing analogues with improved binding kinetics.

The integration of these computational approaches with traditional synthetic and biological evaluation methods accelerates the SAR cycle, enabling a more rational and efficient discovery of novel this compound derivatives with enhanced therapeutic potential.

Biological Activities and Mechanistic Studies in Vitro

Antifungal Efficacy of Furanoeremophilone and Analogues

Research has indicated that furanoeremophilane (B1240327) compounds exhibit a range of antifungal activities against various fungal pathogens.

Inhibition of Fungal Pathogen Growth (e.g., Aspergillus fumigatus, Fusarium)

A study on a 10βH-9-oxofuranoeremophilane isolated from Senecio filaginoides demonstrated its ability to inhibit the mycelial growth of the phytopathogenic fungus Botrytis cinerea. The inhibitory effect was observed to be most significant after 72 hours of incubation at the highest concentrations tested redalyc.org. The same compound also showed activity against several Candida species, with Candida tropicalis being the most sensitive redalyc.org.

While direct studies on the effect of this compound on Aspergillus fumigatus are limited, research on related furanone derivatives has shown promise. An extract from an Aspergillus species (IFM51759) containing furanone and pyranone derivatives exhibited characteristic antifungal activity against Aspergillus fumigatus. One of the isolated furanone derivatives was identified as epimusacin D researchgate.net. Another study reported that furanoeremophilane derivatives showed weak antifungal activity against Aspergillus flavus ekb.eg.

Inhibitory Effects of 10βH-9-oxofuranoeremophilane on Fungal Growth

| Fungal Species | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |

| Botrytis cinerea | 50 | Data not specified |

| 100 | Data not specified | |

| 250 | Data not specified | |

| Candida tropicalis | 50 | MIC |

| Candida albicans | 250 | MIC |

| Candida parapsilosis | 250 | MIC |

| Candida krusei | 250 | MIC |

Mechanistic Pathways of Antifungal Action (e.g., Membrane Disruption, Cell Wall Inhibition)

The precise molecular mechanisms by which this compound exerts its antifungal effects have not been extensively elucidated in the available research. However, the general mechanisms of action for many antifungal compounds involve the disruption of the fungal cell membrane or the inhibition of cell wall synthesis.

Antifungal agents that target the cell membrane often interact with ergosterol, a key component of the fungal membrane, leading to pore formation, increased permeability, and ultimately cell death. Others inhibit enzymes involved in ergosterol biosynthesis, which also compromises membrane integrity nih.gov.

Compounds that inhibit cell wall synthesis often target enzymes responsible for producing essential polymers like β-glucans and chitin, thereby weakening the cell wall and making the fungus susceptible to osmotic stress ebsco.com. While it is plausible that this compound may operate through one or both of these general mechanisms, specific studies to confirm this are lacking.

Herbicidal Potential and Phytotoxic Effects

The potential of this compound as a natural herbicide has been explored through investigations into its phytotoxic effects on plant germination and development.

Inhibition of Seed Germination and Seedling Development

While direct studies specifically naming this compound are scarce, the broader class of natural compounds has been shown to possess herbicidal properties by inhibiting seed germination and seedling growth. For instance, various herbicides have been shown to prevent the germination of seeds and suppress the growth of seedlings at different concentrations openrepository.com. The phytotoxic effects often manifest as a reduction in root and shoot length nih.govresearchgate.net. Some natural compounds can completely inhibit seed germination and subsequent seedling development mdpi.com.

Impairment of Photosynthetic Processes

The mechanism of action for many herbicides involves the disruption of essential physiological processes in plants, such as photosynthesis. Some herbicides act by inhibiting photosynthetic electron transport nih.gov. This interference can occur at various points within the photosynthetic apparatus, such as Photosystem II (PSII) nih.gov. Inhibition of photosynthesis ultimately deprives the plant of the energy required for growth and survival. Although it is a known mechanism for many phytotoxic compounds, there is currently no specific research available that links this compound to the impairment of photosynthetic processes.

Antibacterial Activity against Microbial Strains

The antibacterial properties of this compound and its analogues have been investigated against a variety of bacterial strains. A study on 10βH-9-oxofuranoeremophilane isolated from Senecio filaginoides found that the compound was inactive against the tested Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa redalyc.org.

In contrast, other studies on different furanone derivatives have shown selective antibacterial activity. For example, one particular 2(5H)-furanone derivative demonstrated high specificity against Gram-positive bacteria, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus. The same compound, however, did not affect the growth of Gram-negative bacteria such as Klebsiella pneumoniae, Serratia marcescens, Pseudomonas aeruginosa, and Escherichia coli nih.gov. The proposed mechanism for this selective activity involves the penetration of the compound into Gram-positive bacteria and the induction of reactive oxygen species (ROS) nih.gov.

Antibacterial Spectrum of a Furanoeremophilane and a Furanone Derivative

| Bacterial Strain | This compound from S. filaginoides | 2(5H)-Furanone Derivative F105 |

| Staphylococcus aureus | No activity | Active |

| Escherichia coli | No activity | No activity |

| Pseudomonas aeruginosa | No activity | No activity |

| Staphylococcus epidermidis | Not tested | Active |

| Bacillus cereus | Not tested | Active |

| Bacillus subtilis | Not tested | Active |

| Micrococcus luteus | Not tested | Active |

| Klebsiella pneumoniae | Not tested | No activity |

| Serratia marcescens | Not tested | No activity |

Spectrum of Activity

The antibacterial potential of this compound has been evaluated, often as part of the comprehensive analysis of essential oils in which it is a dominant component.

Staphylococcus aureus : The essential oil of Smyrnium olusatrum fruits, which contains this compound, has demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. In one study, the essential oil exhibited a Minimum Inhibitory Concentration (MIC) value of 200 μg/mL against the ATCC 25923 strain of S. aureus researchgate.net. However, the specific contribution of this compound to this activity, independent of other components in the oil, has not been detailed.

Pectobacterium atrosepticum : Research has indicated that the essential oil of Smyrnium olusatrum possesses moderate antibacterial activity against Pectobacterium atrosepticum, a phytopathogen responsible for blackleg disease in potatoes mdpi.com. While direct MIC values for the pure compound are not specified, analysis of the oil's constituents, including this compound, showed inhibition rates against this bacterium ranging from 58% to 70%.

Interactive Data Table: Antibacterial Activity Data

| Compound/Extract | Target Organism | Assay | Result | Source |

|---|---|---|---|---|

| Smyrnium olusatrum Essential Oil | Staphylococcus aureus ATCC 25923 | MIC | 200 µg/mL | researchgate.net |

| Smyrnium olusatrum Essential Oil Constituents (incl. This compound) | Pectobacterium atrosepticum | Inhibition Assay | 58% - 70% Inhibition |

Molluscicidal and Parasiticidal Activities (In Vitro)

While various plant-derived essential oils have been screened for molluscicidal and parasiticidal properties, specific in vitro data on isolated this compound is limited in the scientific literature. Studies on the essential oil of Smyrnium olusatrum have noted its ecotoxic activity, but detailed reports quantifying the direct effect of pure this compound against specific mollusk or parasite species are not widely available researchgate.net.

Other In Vitro Bioactivities (e.g., Antioxidant Properties)

The potential for other biological activities, such as antioxidant properties, is a common area of investigation for natural products. However, dedicated studies measuring the in vitro antioxidant capacity of purified this compound using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively reported in the available literature. While the essential oils containing this compound have been studied, the specific antioxidant contribution of this compound itself remains to be clarified researchgate.netresearchgate.net.

General Principles of this compound's Mechanistic Bioactivity

This compound is a member of the eremophilane (B1244597) class of sesquiterpenoids, which are known for a wide range of biological activities including anti-inflammatory, cytotoxic, and antimicrobial effects researchgate.netmdpi.com. The bioactivity of these compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies on other eremophilane sesquiterpenoids provide insight into the potential mechanistic principles of this compound.

For instance, research on related eremophilane compounds has shown that specific functional groups and their positions on the bicyclic skeleton are critical for bioactivity mdpi.comnih.gov. Studies on anti-neuroinflammatory eremophilanes revealed that unsaturated moieties, such as a double bond or an epoxy group, at certain positions (e.g., C-6–C-7) were essential for their potency mdpi.com. Similarly, another study on an eremophilane lactone found that its ability to inhibit the release of pro-inflammatory mediators was dependent on the hydroxylation at the C-3 position nih.gov. The presence of the furan (B31954) ring and the ketone group in this compound's structure are likely key determinants of its biological activity profile, acting as pharmacophores that interact with specific cellular targets.

Ecological Roles and Chemoecological Significance of Furanoeremophilone

Role in Plant Chemical Defense and Allelopathy

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.gov Furanoeremophilone-containing plants, particularly species within the genus Ligularia, exhibit these properties, suggesting a primary role for these compounds in plant chemical defense.

Research on Ligularia sagitta, a plant known to produce a variety of terpenoids, demonstrates significant allelopathic activity. nih.gov While numerous compounds are present in the plant's extracts, terpenoids are considered a primary source of this activity. nih.gov Studies using extracts from the stems, leaves, and roots of L. sagitta have shown potent inhibitory effects on the seed germination and seedling growth of several forage species. nih.gov

The ethyl acetate (B1210297) phase extract (EAE), which is rich in terpenoids and other secondary metabolites, has been found to be particularly effective. For instance, at a concentration of 2.0 mg/mL, the EAE from the roots of L. sagitta completely inhibited the germination of Poa pratensis seeds. nih.gov The extracts also significantly reduced the root length of various forage seedlings, with inhibition rates often increasing with higher extract concentrations. nih.gov This inhibition of root development is a critical allelopathic effect, as it can severely hamper the ability of competing plants to establish and access water and nutrients. plantprotection.pl Generally, seedling growth is found to be more sensitive to allelochemicals than seed germination. plantprotection.pl

Table 1: Allelopathic Effects of Ligularia sagitta Root Extracts on Forage Seedling Root Length

This table presents the inhibition rate (%) of root length for five different forage species when exposed to varying concentrations of Ethyl Acetate (EAE), n-Butanol (BE), and Aqueous (AE) phase extracts from the roots of L. sagitta.

| Forage Species | Extract Type | Concentration (mg/mL) | Root Length Inhibition Rate (%) |

| Poa pratensis | EAE | 0.5 | 69.7 |

| 1.0 | 81.4 | ||

| 2.0 | 100.0 | ||

| Festuca ovina | EAE | 0.5 | 45.3 |

| 1.0 | 66.8 | ||

| 2.0 | 72.8 | ||

| Elymus nutans | EAE | 0.5 | 41.6 |

| 1.0 | 54.9 | ||

| 2.0 | 66.7 | ||

| Agropyron cristatum | EAE | 0.5 | 41.1 |

| 1.0 | 53.6 | ||

| 2.0 | 60.1 | ||

| Medicago sativa | EAE | 0.5 | 33.7 |

| 1.0 | 46.2 | ||

| 2.0 | 58.6 | ||

| Poa pratensis | BE | 2.0 | 67.8 |

| Poa pratensis | AE | 2.0 | 62.0 |

Data sourced from a study on the allelopathy of Ligularia sagitta. nih.govnih.gov

Interactions with Herbivores and Pathogens within Ecosystems

The production of furanoeremophilanes is hypothesized to confer an ecological advantage, which strongly implies a defensive function against natural enemies like herbivores and pathogens. nih.govresearchgate.net While direct studies on the antifeedant activity of purified this compound are limited, the chemical class to which it belongs—terpenoids—is well-documented for its role in deterring insect feeding. mdpi.com Antifeedants function by providing an unpalatable taste to the plant tissue, which is perceived by the insect's taste cells, thereby inhibiting feeding. entomoljournal.comjournalspress.com

In addition to herbivore defense, furanoeremophilanes exhibit significant antimicrobial properties. The furan (B31954) ring is a key pharmacophore for bioactivity in many natural products. nih.gov Research on compounds structurally related to this compound has demonstrated their effectiveness against various plant pathogens. For example, the essential oil of Smyrnium olusatrum, which contains this compound, shows moderate antibacterial activity against Pectobacterium and Pseudomonas species. nih.gov Other isolated furanoeremophilanes have also shown activity against a range of bacteria and fungi, highlighting their role as broad-spectrum defense compounds.

Table 2: Antimicrobial Activity of a Furanoeremophilane (B1240327) Derivative

This table shows the antimicrobial activity of 1β,10-Epoxy-furanoeremophilan, a related compound, against selected bacterial and fungal strains, measured as the zone of inhibition (mm).

| Test Organism | Type | Zone of Inhibition (mm) |

| Bacillus subtilis | Bacterium | 12 |

| Escherichia coli | Bacterium | Inactive |

| Rhizoctonia solani | Fungus | 12 |

Data sourced from a study on compounds isolated from Senecio royleanus. nih.gov

Chemotaxonomic Markers in Plant Systematics

Chemotaxonomy utilizes the distribution of chemical compounds among plant species to clarify their systematic relationships. Furanoeremophilanes are significant chemotaxonomic markers for the genus Ligularia (family Asteraceae). researchgate.netresearchgate.net The presence, absence, and structural diversity of these sesquiterpenoids are used to investigate the inter- and intra-specific diversity within this large and complex genus. nih.govresearchgate.net

Studies conducted in the Hengduan Mountains of China, a center of Ligularia diversification, have shown that most of the ecologically dominant Ligularia species produce furanoeremophilanes. researchgate.net By analyzing the specific furanoeremophilane profiles in conjunction with genetic data (like DNA sequences), researchers can group different species and populations, identify chemotypes, and propose evolutionary pathways. researchgate.net For example, some species like L. cymbulifera show a uniform chemical profile across different populations, while others like L. virgaurea can be grouped into two or more distinct chemotypes based on their terpenoid composition. researchgate.net This chemical data provides valuable insights into the genetic and evolutionary relationships that may not be apparent from morphology alone.

Potential for Sustainable Agricultural Applications

The biological activities of this compound suggest its potential for use in sustainable agriculture, particularly in the development of natural pesticides and as a component of integrated pest management strategies.

The strong allelopathic effects demonstrated by extracts of Ligularia sagitta, which are rich in furanoeremophilanes and other terpenoids, highlight their potential as natural herbicides. nih.govnih.gov Allelochemicals can inhibit weed seed germination and growth, offering an eco-friendly alternative to synthetic herbicides. nih.govscielo.sa.cr Natural herbicides, often referred to as "burn-down" agents, typically act by disrupting the leaf cuticle and cell membranes of weeds. fmc.com The inhibitory effects of Ligularia extracts on the root growth of competing plants suggest they could be effective in suppressing weed establishment in agricultural settings. nih.gov

Furthermore, the antimicrobial and potential insecticidal properties of furanoeremophilanes position them as candidates for biopesticide development. nih.govnih.govekb.eg Natural products are a key source for discovering novel pesticides due to their environmental friendliness and unique modes of action. nih.gov The furan functional group, present in this compound, is a known pharmacophore for insecticidal activity in other natural products like toosendanin. nih.gov This suggests that this compound could serve as a lead compound for developing new, effective biopesticides.

Integrated Pest Management (IPM) is an ecosystem-based strategy that combines various pest control methods to manage pest populations while minimizing risks to human health and the environment. fmc.comentomologyjournals.com Biopesticides derived from natural compounds like this compound can be a critical component of IPM programs.

By incorporating biopesticides, farmers can reduce their reliance on broad-spectrum synthetic chemicals, which helps to preserve beneficial insects and reduce the development of pesticide resistance. entomologyjournals.combasf.com A biopesticide based on this compound, with its specific modes of action (allelopathy, antimicrobial activity), could be used in rotation or combination with other IPM tactics such as cultural controls, biological control agents, and pheromone traps. isa-arbor.com For instance, its herbicidal properties could be used for weed management in the early stages of crop growth, while its potential insecticidal effects could target specific pests without harming non-target organisms. This targeted approach is a cornerstone of modern, sustainable IPM systems.

Future Research Trajectories and Unaddressed Questions

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

While the general biosynthetic pathway of sesquiterpenoids is understood to originate from farnesyl pyrophosphate (FPP), the specific enzymes and genetic regulatory networks governing the formation of the characteristic furanoeremophilane (B1240327) skeleton are largely unknown. Future research should focus on identifying and characterizing the key enzymes, such as terpene synthases and cytochrome P450 monooxygenases, responsible for the cyclization and subsequent oxidative modifications of the eremophilane (B1244597) core to yield furanoeremophilone. It is hypothesized that the production of furanoeremophilanes is ecologically advantageous. researchgate.net

A plausible biosynthetic pathway suggests that eremophilane-type sesquiterpenoids are derived from farnesyl diphosphate, involving a key methyl migration step. researchgate.net The structural diversity within this class of compounds arises from oxidation at various positions on the bicyclic backbone and the isopropyl side chain, leading to the formation of alcohols, acids, esters, furans, and lactones. researchgate.net The biosynthesis of the furanoeremophilane skeleton likely involves several enzymatic steps, including the initial formation of the eremophilane framework followed by the fusion of a furan (B31954) ring. This process is thought to proceed through intermediates like fukinone. researchgate.net By employing modern genomic and transcriptomic approaches on this compound-producing organisms, such as those from the Ligularia genus, researchers can identify candidate genes. Subsequent functional characterization of the encoded enzymes through in vitro assays and heterologous expression systems will be crucial to unravel the complete biosynthetic machinery. Understanding the genetic regulation, including the role of specific transcription factors that control the expression of these biosynthetic genes, will provide a more complete picture and could enable the manipulation of this compound production.

Advanced Synthetic Strategies for Complex this compound Derivatives

The development of efficient and versatile total synthesis routes for this compound and its analogues remains a significant challenge for synthetic chemists. While some total syntheses have been reported, future efforts should be directed towards more advanced and flexible strategies that allow for the facile generation of a diverse range of complex derivatives. This will be instrumental for structure-activity relationship (SAR) studies to identify analogues with enhanced biological potency and selectivity.

Recent advances in synthetic methodologies, such as novel cycloaddition reactions, C-H activation strategies, and late-stage functionalization techniques, could be harnessed to construct the intricate tricyclic core of this compound with greater efficiency. elsevierpure.comneu.edu Chemoenzymatic approaches, combining the precision of enzymatic catalysis with the versatility of chemical synthesis, also present a promising avenue for the asymmetric synthesis of these complex natural products. The development of modular synthetic routes would be particularly valuable, enabling the systematic modification of different parts of the this compound scaffold to probe the molecular determinants of its biological activity.

In-depth Mechanistic Dissection of Biological Activities at a Molecular Level

This compound has been reported to possess a range of biological activities, most notably anti-inflammatory effects. However, a detailed understanding of its mechanism of action at the molecular level is still lacking. Future pharmacological studies should aim to identify the specific cellular targets and signaling pathways that are modulated by this compound.

A key area of investigation is the potential interaction of this compound with key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.govnih.govfrontiersin.orgbohrium.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govfrontiersin.org Studies should explore whether this compound can inhibit the activation of NF-κB and, if so, at which point in the pathway this inhibition occurs. Identifying the direct molecular targets of this compound, which could be specific kinases, receptors, or other proteins within the inflammatory cascade, is a critical next step. nih.govresearchgate.net Techniques such as affinity chromatography, proteomics, and computational docking studies can be employed to uncover these interactions. researchgate.net A thorough understanding of its molecular mechanism will be essential for its potential development as a therapeutic agent.

Exploration of Previously Undocumented Ecological Interactions

The ecological role of this compound in the plants that produce it, primarily species of the Ligularia genus, is an area ripe for investigation. researchgate.net As a secondary metabolite, it is likely involved in mediating interactions with other organisms in its environment. Future ecological research should focus on exploring its potential roles in plant defense against herbivores and pathogens, as well as its allelopathic effects on neighboring plants. researchgate.netnih.govnih.govresearchgate.netmdpi.com

Studies could investigate the deterrent or toxic effects of this compound on various insect herbivores that feed on Ligularia species. Similarly, its antimicrobial activity against plant pathogens could be assessed. Furthermore, the release of this compound into the soil could influence the germination and growth of competing plant species, a phenomenon known as allelopathy. researchgate.netnih.govresearchgate.net Investigating these ecological interactions will provide valuable insights into the evolutionary pressures that have shaped the biosynthesis of this complex natural product and its function in the natural ecosystem.

Methodological Advancements in High-Throughput Screening for Bioactivity

To efficiently explore the full therapeutic potential of this compound and its synthetic derivatives, the development and application of advanced high-throughput screening (HTS) methodologies are essential. nih.govchemdiv.comjcu.edu.auresearchgate.netnih.govnih.govmdpi.combiorxiv.org HTS allows for the rapid screening of large compound libraries against a variety of biological targets. mdpi.comwikipedia.org

Future research in this area should focus on developing and validating robust and sensitive cell-based and biochemical assays specifically tailored to the known and potential activities of this compound. For example, HTS assays could be designed to measure the inhibition of key inflammatory mediators or enzymes. nih.govjcu.edu.au The use of high-content screening, which allows for the simultaneous measurement of multiple cellular parameters, could provide a more comprehensive understanding of the compound's effects on cellular function. chemdiv.com These advanced screening methods will be crucial for identifying novel biological activities of this compound derivatives and for prioritizing compounds for further preclinical development.

Sustainable Production and Isolation Methodologies for Academic Inquiry

The current reliance on extraction from plant sources for obtaining this compound can be inefficient and unsustainable, particularly for large-scale academic research. Therefore, a critical area for future research is the development of sustainable production and isolation methodologies.

Q & A

Q. How can researchers ensure ethical sourcing of plant materials for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.